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molecular formula C11H20ClNO B124354 5-Chloro-N-cyclohexylpentanamide CAS No. 15865-18-6

5-Chloro-N-cyclohexylpentanamide

Cat. No. B124354
M. Wt: 217.73 g/mol
InChI Key: OBOBOCFRZMDIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04962106

Procedure details

A stirred solution of 5-chlorovaleryl chloride (50.0 g, 0.322 mol) in dichloromethane (300 ml) at 0° C. was treated dropwise with a solution containing cyclohexylamine (31.68 g, 0.320 mol), triethylamine (32.32 g, 0.320 mol) and dimethylaminopyridine (0.02 g) in dichloromethane (300 ml). The resulting solution was stirred for 2 hours at 0° C. and then for an additional 16 hours at room temperature. The solution was diluted with dichloromethane (400 ml), washed with water (3×200ml), saturated aqueous sodium hydrogen carbonate (3×100 ml), saturated aqueous ammonium chloride (3×100 ml), and brine (2×100 ml) and then dried over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure to yield a crude product. The crude product was recrystallized from ethyl acetate-hexane to yield N-cyclohexyl-5-chloropentanamide as a colorless crystalline solid, having a melting point of 70°-71° C. and the following physical characteristics:
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
31.68 g
Type
reactant
Reaction Step Two
Quantity
32.32 g
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6](Cl)=[O:7].[CH:9]1([NH2:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.C(N(CC)CC)C.CN(C1C=CC=CN=1)C>ClCCl>[CH:9]1([NH:15][C:6](=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2][Cl:1])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClCCCCC(=O)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
31.68 g
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
32.32 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.02 g
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 2 hours at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for an additional 16 hours at room temperature
Duration
16 h
WASH
Type
WASH
Details
washed with water (3×200ml), saturated aqueous sodium hydrogen carbonate (3×100 ml), saturated aqueous ammonium chloride (3×100 ml), and brine (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a crude product
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCCCC1)NC(CCCCCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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